1-Methylimidazolidine

Beschreibung

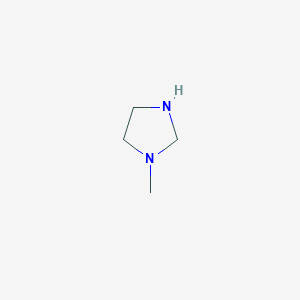

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylimidazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-6-3-2-5-4-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYLMOJQAHXYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Electronic Characterization of 1 Methylimidazolidine and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the intricate structural details of 1-methylimidazolidine and its derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, revealing information about nuclear environments, functional groups, molecular mass, and electronic transitions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. acs.orgresearchgate.netfu-berlin.de It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. acs.orgmdpi.com The chemical shifts, coupling constants, and signal integrations in NMR spectra allow for the unambiguous assignment of protons and carbons within a molecule. acs.orgmdpi.com

For instance, in derivatives of this compound, the ¹H NMR spectrum can reveal the number of protons on the imidazolidine (B613845) ring and the methyl group, as well as their spatial relationships through spin-spin coupling. mdpi.com Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. mdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, can further establish connectivity between protons and carbons. mdpi.com

NMR is also crucial for mechanistic studies, as it can be used to monitor the progress of reactions and identify intermediates and products. nih.gov For example, changes in chemical shifts and the appearance of new signals can indicate the formation of new chemical bonds or a change in the electronic environment of the nuclei, providing insights into reaction pathways. nih.gov

Below is a table showcasing typical ¹H and ¹³C NMR chemical shifts for a derivative of this compound, 3-cinnamoyl-1-methylimidazolidine-2,4-dione, in CDCl₃. mdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=CH | 7.93 (d, J = 15.7 Hz) | 118.8 |

| Ph-CH | 7.47-7.33 (m) | 147.9 |

| Phenyl C | 7.65-7.58 (m), 7.47-7.33 (m) | 128.9, 128.8, 131.1, 134.2 |

| CH₂ | 3.98 (s) | 51.3 |

| N-CH₃ | 3.06 (s) | 29.7 |

| C=O | - | 167.3, 163.1, 153.3 |

| Data sourced from a study on 1-methylhydantoin (B147300) cinnamoyl imides. mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a key method for identifying the functional groups present in a molecule. researchgate.netksu.edu.sauni-siegen.de These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be excited by the absorption of infrared radiation (in IR spectroscopy) or through inelastic scattering of monochromatic light (in Raman spectroscopy). ksu.edu.sauni-siegen.de

For this compound and its derivatives, IR and Raman spectra can confirm the presence of characteristic functional groups such as C-N bonds, C=O (carbonyl) groups in oxidized derivatives like hydantoins, and C=S (thione) groups in thio-derivatives. mdpi.comcore.ac.uk The position, intensity, and shape of the absorption bands provide a molecular fingerprint that can be used for identification and structural analysis. ksu.edu.sauni-siegen.de For example, the stretching vibration of a carbonyl group typically appears as a strong band in the IR spectrum around 1700 cm⁻¹. researchgate.net

The following table presents characteristic IR absorption bands for 3-cinnamoyl-1-methylimidazolidine-2,4-dione. mdpi.com

| Functional Group | Wavenumber (cm⁻¹) |

| N-H/C-H Aromatic | 3107, 3069 |

| C-H Aliphatic | 2939 |

| C=O (imide) | 1799, 1732 |

| C=C | 1612 |

| C-N | 1323, 1279 |

| C-O | 1150 |

| Data sourced from a study on 1-methylhydantoin cinnamoyl imides. mdpi.com |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a powerful tool for determining the molecular weight of a compound and deducing its molecular formula. nih.govmassbank.eu In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio. wikipedia.orglibretexts.org

For this compound and its derivatives, mass spectrometry can confirm the elemental composition by providing a precise molecular weight. nih.govmassbank.eu Furthermore, the fragmentation pattern, which is the collection of fragment ions produced from the breakdown of the molecular ion, can provide valuable structural information. researchgate.netlibretexts.org The way a molecule fragments is often predictable and characteristic of its structure, allowing for the identification of specific substructures within the molecule. libretexts.orgmsu.edu For instance, the loss of a methyl group or fragments corresponding to the imidazolidine ring can be observed. researchgate.net

An example of mass spectrometry data for 1-methylhydantoin shows a molecular ion peak corresponding to its molecular formula C₄H₆N₂O₂. massbank.eu The fragmentation can involve the loss of carbon monoxide (CO) and/or isocyanic acid (HNCO). researchgate.net

| Ion | m/z |

| [M-H]⁻ | 113 |

| [M-H-CO]⁻ | 85 |

| [M-H-HNCO]⁻ | 70 |

| Data interpreted from fragmentation patterns of hydantoin (B18101) derivatives. massbank.euresearchgate.net |

UV-Visible Spectroscopy in Electronic Transition Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.comlibretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light, such as double bonds, aromatic rings, and carbonyl groups. ej-eng.org

For derivatives of this compound that contain chromophoric systems, UV-Vis spectroscopy can provide information about their electronic structure. nih.gov The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a particular chromophore and can be influenced by the molecular environment. ej-eng.org For example, the introduction of substituents on the imidazolidine ring or the presence of conjugation can cause a shift in the λ_max to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

For derivatives of this compound, X-ray crystallography has been instrumental in confirming their molecular structures in the solid state. researchgate.netosi.lv For example, studies on This compound-2,4,5-trione (B1196877) have confirmed its structure through single-crystal X-ray diffraction. osi.lv The data obtained from these studies, such as the planarity of the imidazolidine ring and the orientation of substituents, are crucial for understanding the molecule's steric and electronic properties. researchgate.net

The table below provides an example of crystal data for a derivative of this compound.

| Parameter | 1-methyl-3-(N-methylnitrous amide–N-methylene) imidazolidine-2,4,5-trione |

| Chemical Formula | C₆H₈N₄O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 6.5487(4) |

| b (Å) | 17.5223(9) |

| c (Å) | 7.5728(4) |

| V (ų) | 868.97(8) |

| Data from a single-crystal X-ray diffraction study. researchgate.net |

Tautomerism and Conformational Analysis of this compound Thio Derivatives

Thio-derivatives of this compound, such as 1-methyl-2-thioxoimidazolidin-4-one, can exist in different tautomeric forms. researchgate.netresearchgate.netscialert.net Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of thioimidazolidine derivatives, thione-thiol tautomerism is possible, where the molecule can exist in a thione form (with a C=S double bond) or a thiol form (with a C-S-H single bond). researchgate.netscialert.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers. researchgate.netresearchgate.net These studies often show that the thione form is more stable than the thiol form. researchgate.netscialert.net The relative energies of different tautomers and their isomers (e.g., Z and E isomers) can be calculated to predict the most stable structures. researchgate.net

Conformational analysis of these derivatives reveals that the imidazolidine ring is generally non-planar. researchgate.net The degree of non-planarity can be described by dihedral angles within the ring. The conformation of the ring and the orientation of its substituents are important for understanding the molecule's reactivity and its ability to interact with other molecules, for instance, in forming complexes with iodine. researchgate.netacs.org

The following table summarizes the relative stability of tautomers of 1-methyl-2-thioxoimidazolidin-4-one, as determined by computational methods.

| Tautomer | Relative Energy (kJ/mol) |

| Thione (T1) | 0.00 |

| Thiol (T2) | 79.0 |

| Thiol (T3) | 91.3 |

| Relative energies calculated at the B3LYP/6-311+G* level of theory.* researchgate.net |

Synthetic Methodologies for 1 Methylimidazolidine and Its Key Derivatives

General Synthetic Routes to Substituted Imidazolidines

Imidazolidine (B613845), a saturated five-membered heterocycle containing two nitrogen atoms, is a structural motif found in numerous biologically active molecules. Consequently, a diverse array of synthetic methods for accessing substituted imidazolidine rings has been developed.

The most common and straightforward strategy for preparing imidazolidine derivatives is the condensation reaction between a 1,2-diamine and an aldehyde or ketone. This reaction forms the cyclic aminal structure characteristic of the imidazolidine core. Other significant synthetic methodologies include:

Intermolecular Amination Reactions: These reactions can form the imidazolidine ring through the coupling of appropriate precursors.

Mannich Cyclization: This method involves the aminoalkylation of an active hydrogen-containing compound, leading to the formation of the heterocyclic ring.

Reactions of Aziridines: Aziridines can react with imines, amines, or diazetidines to yield imidazolidine derivatives.

[3+2] Cycloaddition Reactions: Formal [3+2] cycloadditions of 1,3,5-triazines with various substrates like diazoesters or aziridines provide another route to the imidazolidine scaffold.

These methods offer access to a wide range of substituted imidazolidines, which can then serve as precursors for more complex derivatives.

Synthesis of 1-Methylimidazolidine-2,4-dione (1-Methylhydantoin)

This compound-2,4-dione, commonly known as 1-methylhydantoin (B147300), is a significant derivative. Its synthesis has been approached through various methods, from traditional laboratory-scale preparations to optimized industrial processes.

A conventional and well-established method for the synthesis of 1-methylhydantoin involves the reaction of sarcosine (B1681465) (N-methylglycine) with an isocyanate source. A typical procedure involves reacting sarcosine with potassium cyanate (B1221674) in an aqueous environment. The resulting intermediate undergoes a ring-closure reaction, often facilitated by the addition of a strong acid like concentrated sulfuric acid, to yield 1-methyl-2,4-imidazolidinedione google.com.

Another approach starts with methylamine (B109427) and sodium chloroacetate. These reactants are used to generate N-methylglycine (sarcosine) in situ, which then reacts with a cyanate source, followed by acid-catalyzed cyclization to form the hydantoin (B18101) ring google.com. The Urech hydantoin synthesis, a more general method, involves the reaction of an amino acid with potassium cyanate, which is also applicable for the synthesis of 1-methylhydantoin from sarcosine study.com.

Table 1: Conventional Synthesis of 1-Methylhydantoin

| Starting Materials | Reagents | Key Steps | Reference |

|---|---|---|---|

| Sarcosine | Potassium Cyanate, Concentrated Sulfuric Acid | 1. Reaction in water. 2. Acid-catalyzed cyclization. | google.com |

| Methylamine, Sodium Chloroacetate | Potassium Cyanate, Acid | 1. In situ formation of sarcosine. 2. Reaction with cyanate. 3. Cyclization. | google.com |

For larger-scale production, synthetic routes are often optimized to improve yield, reduce cost, and simplify procedures. One such optimization for the synthesis of 1-methylhydantoin is the development of a "one-pot" reaction. This process involves carrying out the initial reaction of sarcosine and potassium cyanate in an aqueous medium, followed by the addition of concentrated sulfuric acid for the cyclization step within the same reaction vessel. This approach simplifies the technical process and is conducive to reducing production costs by eliminating the need to isolate intermediates google.com.

Key parameters that can be optimized in a scalable process include reactant concentrations, molar ratios, reaction times, and temperature control. For instance, a patented method specifies the concentration of the initial sarcosine aqueous solution to be between 0.5mol/L and 10mol/L, and the reaction time for the initial step to be between 2 and 5 hours google.com. Such defined parameters are crucial for ensuring process consistency and maximizing output on an industrial scale.

The imidazolidine-2,4-dione ring can be further oxidized to form trione (B1666649) derivatives. The metabolism of 1-methylhydantoin in mammals provides a biological precedent for this transformation, involving two consecutive oxidation steps. The first oxidation occurs at the C5 position to yield 5-hydroxy-1-methylhydantoin. This intermediate is then further oxidized to form This compound-2,4,5-trione (B1196877), also known as 1-methylparabanic acid rsc.org.

In a laboratory setting, the synthesis of such triones can be achieved through chemical oxidation of the corresponding dione. These reactions often employ strong oxidizing agents to introduce the third carbonyl group at the C5 position of the imidazolidine ring.

Synthesis of this compound-2-thione and Related Thio Derivatives

The thio-analogs of imidazolidine diones, particularly those with a thiocarbonyl group at the C2 position, are also of significant interest. A general and environmentally friendly approach for the synthesis of imidazolidine-2-thiones is a one-pot reaction involving benzils, urea (B33335) or thiourea (B124793) derivatives, and a strong base under solvent-free grinding conditions. This method is noted for its short reaction times, excellent yields, and simple workup procedures scirp.org.

For the synthesis of N-substituted thiohydantoins, a common route involves the alkylation of anilines with 2-bromopropionic acid, followed by cyclization with an isothiocyanate, such as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, to form the phenylthiohydantoin ring system nih.gov. While this example is for a more complex derivative, the core synthetic strategy of reacting an N-substituted amino acid or its precursor with an isothiocyanate is a fundamental approach to N-alkylated thiohydantoins.

Table 2: Synthesis of Imidazolidine-2-thione Derivatives

| Method | Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| One-pot Grinding | Benzils, Urea/Thiourea derivatives | Strong base, Solvent-free | Imidazolidine-2-thiones | scirp.org |

Derivatization Strategies and Functionalization of the Imidazolidine Ring

Further modification of the this compound core allows for the creation of a diverse library of compounds with varied properties. A key position for derivatization is the N3 nitrogen of the 1-methylhydantoin ring. For example, 1-methylhydantoin can undergo a nucleophilic substitution reaction with activated carboxylic acid derivatives. In one study, various trans-cinnamic acids were converted to their corresponding acid chlorides using thionyl chloride. These activated intermediates were then reacted with 1-methylhydantoin in the presence of pyridine (B92270) to yield a series of 1-methylhydantoin cinnamoyl imides mdpi.com.

This synthetic strategy highlights the reactivity of the N3-H bond in 1-methylhydantoin and provides a general method for attaching various acyl groups to the imidazolidine ring. The yields for such derivatizations can range from moderate to good, depending on the specific substrates and reaction conditions mdpi.com.

Other potential functionalization strategies for the imidazolidine ring, drawing from the broader chemistry of hydantoins, include modifications at the C5 position. The introduction of substituents at this position can be achieved through various synthetic routes, often starting from different precursors that already contain the desired C5-substituent before the formation of the hydantoin ring.

Substitutions at Nitrogen Atoms

Functionalization of the nitrogen atoms within the this compound core is a common strategy to introduce molecular diversity. The presence of a methyl group at the N-1 position means that further substitutions typically occur at the N-3 position, leading to 1,3-disubstituted imidazolidine derivatives. Key methods include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups at the N-3 position of this compound derivatives, such as 1-methylhydantoin, can be achieved through various alkylation strategies. Conventional methods often involve the use of alkyl halides in the presence of a base. Due to the higher acidity of the proton at N-3 compared to N-1 in an unsubstituted hydantoin ring, alkylation preferentially occurs at the N-3 position. However, for an N-1 substituted compound like 1-methylhydantoin, the reaction will proceed at the remaining N-H bond. Phase-transfer catalysis has been shown to be an effective method for the C-5 alkylation of hydantoins and could be adapted for N-alkylation, offering mild reaction conditions and high yields using catalysts like tetrabutylammonium (B224687) bromide (TBAB). nih.gov

N-Acylation: Acyl groups can be introduced at the N-3 position to generate N-acyl derivatives. The reaction of imidazolidine-2-thiones with acyl chlorides, sometimes in the presence of dimethylacetamide (DMA) to form weak Vilsmeier-type reagents, can lead to mono- or di-acylated products. nih.gov The outcome of the reaction (mono- versus di-acylation) can be influenced by the steric and electronic properties of the acyl chloride used. nih.gov For this compound derivatives, acylation would proceed at the N-3 position. Another method involves the use of carbonyldiimidazole, which reacts with carboxylic anhydrides to produce N-acylimidazoles, a process that could be conceptually applied to this compound derivatives. google.com

The following table summarizes representative conditions for N-substitution reactions on related imidazolidine cores.

| Reaction Type | Substrate | Reagents | Catalyst/Base | Product Type | Reference |

| N-Alkylation | Phenytoin (Hydantoin) | Benzyl bromide | tBuOK | N1-Benzylated hydantoin | jst.go.jp |

| N-Alkylation | Phenytoin (Hydantoin) | Allyl bromide | tBuOK | N1-Allylated hydantoin | jst.go.jp |

| N-Acylation | Imidazolidine-2-thione | Acyl Chlorides | DMA / Pyridine | Mono- or Di-acylthiourea | nih.gov |

Substitutions at Carbon Atoms (e.g., 5-amino-3-methylimidazolidine-2,4-dione)

Functionalization at the carbon atoms of the this compound ring, particularly at the C-5 position of 1-methylhydantoin derivatives, is crucial for building complex molecules with potential biological activity.

The synthesis of 5-substituted hydantoins can be achieved through several classic and modern synthetic routes. The Bucherer-Bergs reaction, a multicomponent reaction involving a ketone or aldehyde, a cyanide source (like KCN), and ammonium (B1175870) carbonate, is a foundational method for producing 5,5-disubstituted hydantoins. alfa-chemistry.comwikipedia.orgorganic-chemistry.org Modifications of this reaction allow for diverse substitutions at the C-5 position.

For the synthesis of derivatives like 5-amino-3-methylimidazolidine-2,4-dione , a plausible route would involve the modification of a pre-formed 1-methylhydantoin ring. One potential strategy is the conversion of 5-methylene-hydantoins. The reaction of 5-methylene hydantoins with amines can proceed via two different pathways depending on the reaction conditions. Under solvent-free conditions, a Michael-type addition can occur, leading to 5-(aminomethyl)hydantoins. jst.go.jp In contrast, when the reaction is carried out in a solvent like dichloromethane, a tautomeric shift can lead to a crucial intermediate that, upon reaction with an amine, yields 5-amino-5-methylhydantoins. jst.go.jp

A general synthetic approach to 5-amino hydantoin derivatives can be inferred from these methods. Starting from a suitable 5-substituted 1-methylhydantoin precursor, such as a 5-halomethyl or a 5-methylene derivative, nucleophilic substitution or addition with an amino group equivalent could furnish the desired product. For instance, the synthesis of 3,5-disubstituted hydantoins has been achieved through the base-induced cyclization of N-(1-benzotriazolecarbonyl)-amino acid amides. nih.govresearchgate.net This highlights the use of amino acid derivatives as precursors, which could be adapted for the synthesis of 5-amino substituted hydantoins.

The table below outlines general approaches for C-5 substitution in hydantoin rings.

| Starting Material | Key Reagents | Product Type | Key Feature | Reference |

| Ketone/Aldehyde | KCN, (NH4)2CO3 | 5,5-Disubstituted Hydantoin | Bucherer-Bergs Reaction | alfa-chemistry.comwikipedia.org |

| 5-Methylene Hydantoin | Amines (e.g., Pyrrolidine) | 5-(Aminomethyl)hydantoin | Michael Addition (Solvent-free) | jst.go.jp |

| 5-Methylene Hydantoin | Amines (e.g., Pyrrolidine) | 5-Amino-5-methylhydantoin | Tautomer Intermediate (in CH2Cl2) | jst.go.jp |

| N-Btc-amino acid amides | Base | 3,5-Disubstituted Hydantoin | Intramolecular Cyclization | nih.govresearchgate.net |

Regioselective Functionalization

Regioselectivity is a critical aspect of synthesizing substituted this compound derivatives, ensuring that functional groups are introduced at the desired positions.

A notable example of regioselective synthesis is the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas with aromatic C-nucleophiles to produce 4-substituted imidazolidin-2-ones. alfa-chemistry.comnih.gov This reaction proceeds with excellent regioselectivity, favoring the formation of the 4-substituted isomer over the 5-substituted one. alfa-chemistry.comnih.gov Quantum chemistry calculations have shown that this selectivity arises from a lower activation energy for the pathway leading to the 4-substituted product. nih.gov The reaction involves the formation of a cyclic iminium ion intermediate, which can exist in two isomeric forms. The subsequent nucleophilic attack occurs preferentially on the isomer that leads to the thermodynamically more stable transition state, thus dictating the regiochemical outcome. nih.gov

Another important example of regioselectivity is the N-alkylation of the hydantoin ring. In unsubstituted or N-3 substituted hydantoins, the N-1 position is less acidic and therefore less reactive towards alkylation under standard basic conditions. However, selective N-1 alkylation can be achieved by using specific base and solvent systems. For instance, the use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) has been shown to provide good yields of N-1 monomethylated phenytoin, demonstrating high regioselectivity. jst.go.jpnih.gov This methodology is applicable to 1-methylhydantoin for substitution at the N-3 position, as the N-1 position is already occupied.

Reaction Mechanisms in Synthesis of this compound Derivatives

Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound derivatives, allowing for the optimization of reaction conditions and prediction of product structures.

Bucherer-Bergs Reaction Mechanism: The synthesis of 5,5-disubstituted hydantoins via the Bucherer-Bergs reaction proceeds through a series of well-defined steps. alfa-chemistry.comwikipedia.org

Formation of a cyanohydrin from the starting ketone or aldehyde.

An SN2 reaction between the cyanohydrin and ammonia (B1221849) (from ammonium carbonate) forms an aminonitrile.

The amino group of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), forming a cyano-containing carbamic acid.

This intermediate undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.

Finally, the 5-imino-oxazolidin-2-one rearranges, likely via an isocyanate intermediate, to form the stable 5,5-disubstituted hydantoin ring. alfa-chemistry.comwikipedia.orgyoutube.com

Mechanism of Imidazolidin-2-one Formation from Ureas: The highly regioselective synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl) ureas involves the following mechanistic pathway: nih.gov

The reaction begins with the formation of an oxonium cation from the acetal (B89532) group, followed by an intramolecular cyclization to give a 5-alkoxyimidazolidin-2-one intermediate.

An acid-promoted elimination of an alcohol molecule generates a cyclic iminium cation.

This iminium cation can exist in equilibrium with an isomeric form through a deprotonation-protonation sequence.

A C-nucleophile then attacks one of these iminium ions. The regioselectivity is determined by the relative energies of the transition states for the attack on the two different iminium ion isomers. The pathway with the lower activation energy, which leads to the 4-substituted product, is favored. nih.gov

Mechanism of N-Alkylation and N-Acylation: The N-alkylation of hydantoins under basic conditions proceeds via the deprotonation of a nitrogen atom to form a hydantoin anion. jst.go.jp The N-3 proton is generally more acidic than the N-1 proton, leading to preferential deprotonation and subsequent alkylation at the N-3 position. jst.go.jp The regioselectivity can be steered towards the N-1 position by carefully selecting the base and solvent, which can influence the stability and reactivity of the resulting anion. jst.go.jp

N-acylation of imidazolidine-2-thiones can proceed either by direct condensation with an acyl chloride or through the formation of a weak Vilsmeier reagent (an adduct of the acyl chloride and a solvent like DMA). nih.gov In the latter case, the nucleophilic nitrogen of the imidazolidine ring attacks the electrophilic ester carbonyl carbon of the Vilsmeier reagent, leading to the acylated product. nih.gov

Chemical Reactivity and Transformation Mechanisms

Ring-Opening and Ring-Closure Reactions

The formation and cleavage of the imidazolidine (B613845) ring are fundamental aspects of its chemistry. The stability of the ring is highly dependent on its substituents and the reaction conditions.

Ring-Closure Reactions: The most common method for synthesizing the imidazolidine core is the condensation reaction between a 1,2-diamine and an aldehyde or ketone. nih.gov For 1-methylimidazolidine derivatives, this typically involves N-methylethylenediamine and a suitable carbonyl compound. The reaction proceeds via the formation of an imine intermediate, followed by an intramolecular nucleophilic attack by the second nitrogen atom to close the five-membered ring. nih.gov

More advanced catalytic methods have been developed for the synthesis of substituted imidazolidines. These include:

Copper-catalyzed reactions involving the cyclization of an aziridine (B145994) with an imine, which provides access to a diverse range of 2-substituted imidazolidines. nih.gov

Redox-annulations of cyclic secondary amines with α-ketoamides, catalyzed by benzoic acid, to yield polycyclic imidazolidinone derivatives. acs.org

Catalytic intramolecular C-H amination of aliphatic azides using cobalt or iron catalysts, which can form the imidazolidine ring in a single step. researchgate.net

Ring-Opening Reactions: The imidazolidine ring is a cyclic aminal and is susceptible to cleavage, particularly under acidic conditions.

Hydrolysis: The ring can be opened by hydrolysis, reversing the condensation reaction to yield the constituent diamine and aldehyde. nih.gov This process is subject to general-acid catalysis, where protonation of a ring nitrogen facilitates the nucleophilic attack by water. acs.org The rate of hydrolysis is influenced by the pH and the nature of the substituents on the ring. nih.govrsc.org

Reaction with Organometallic Reagents: Unstrained imidazolidines, particularly those with a sulfonyl group on one nitrogen, can undergo ring-opening upon reaction with Grignard or cuprate (B13416276) reagents. researcher.life Computational studies suggest this transformation is triggered by the Lewis acidity of the organometallic reagent, which coordinates to the nitrogen and facilitates the formation of a transient iminium ion intermediate that is then attacked by the nucleophile. researcher.life

| Reaction Type | Description | Key Intermediates/Conditions | Reference |

|---|---|---|---|

| Ring-Closure (Condensation) | Reaction of N-methylethylenediamine with an aldehyde/ketone. | Imine intermediate; often acid or base-catalyzed. | nih.gov |

| Ring-Opening (Hydrolysis) | Cleavage of the aminal linkage by water to regenerate diamine and aldehyde. | General-acid catalysis; protonated ring intermediate. | nih.govacs.org |

| Ring-Opening (Organometallics) | Cleavage of N-sulfonylated imidazolidines with Grignard reagents. | Transient iminium ion intermediate. | researcher.life |

Rearrangement Reactions Involving the Imidazolidine Moiety

While stable under many conditions, the imidazolidine ring system can participate in rearrangement reactions, often mediated by external reagents or energy.

Rearrangement to Piperazine (B1678402): In a rare transformation, a zinc complex containing two imidazolidine moieties was observed to rearrange into a complex with a piperazine ring upon the introduction of a dysprosium(III) salt. This process involves the reorganization of the five-membered imidazolidine ring into a six-membered piperazine heterocycle.

Dimroth-Type Rearrangement: Derivatives such as N-aminothioglycolurils, which contain an imidazolidinethione core, can undergo a Dimroth-type rearrangement. This reaction likely proceeds through the acid-induced opening of the imidazolidinethione ring, followed by recyclization involving the sulfur atom as a different nucleophilic center.

Oxidation and Reduction Chemistry of this compound Compounds

The oxidation state of the imidazolidine ring can be altered through various chemical and biological processes.

Oxidation: The saturated imidazolidine ring can be oxidized. A notable example is the metabolic oxidation of this compound-2,4-dione (1-methylhydantoin). This process occurs via two consecutive stepwise oxidations.

The first enzymatic oxidation introduces a hydroxyl group at the C5 position, yielding 5-hydroxy-1-methylhydantoin.

A second oxidation converts this intermediate to 1-methylparabanic acid. This is followed by a regioselective ring-fission of the oxidized ring system.

Reduction: As a saturated heterocycle, the this compound ring itself is generally resistant to reduction. Reduction reactions involving this moiety typically target external functional groups or lead to the cleavage of the ring. The C-N bonds of the aminal functional group can be cleaved under specific reductive conditions, although this is less common than hydrolytic ring-opening.

Nucleophilic and Electrophilic Reactions of the Imidazolidine Core

The reactivity of the imidazolidine core is characterized by the nucleophilicity of its nitrogen atoms and the electrophilicity of the C2 carbon.

Nucleophilic Nature: The lone pair of electrons on the nitrogen atoms makes the imidazolidine ring nucleophilic and basic. uomustansiriyah.edu.iqlibretexts.org These nitrogens can react with various electrophiles, such as alkylating agents or protons.

Electrophilic Nature of C2: The carbon atom situated between the two nitrogens (C2) is an electrophilic center. It is susceptible to attack by nucleophiles, a reaction that often initiates ring-opening. This reactivity is central to the hydrolysis of the ring and its reaction with strong nucleophiles like Grignard reagents. acs.orgresearcher.life The formation of an intermediate iminium ion can further enhance the electrophilicity of this position.

Reactions with Electrophiles: While the nitrogen atoms are nucleophilic, the carbon framework of the saturated ring is generally unreactive towards electrophiles. In molecules containing both an imidazolidine (or related imidazole) ring and another reactive group, electrophilic attack often occurs preferentially at the other site. For example, in 1-methyl-2-(2-furyl)imidazole, electrophilic substitution (such as bromination or nitration) occurs on the furan (B31954) ring rather than the imidazole (B134444) ring. semanticscholar.org

Intermolecular Interactions and Complex Formation

The nitrogen and hydrogen atoms of the this compound ring system are capable of forming significant non-covalent interactions that dictate its supramolecular chemistry and behavior in the solid state.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) on another molecule. acs.org While specific studies on this compound are limited, the nitrogen atoms of saturated N-heterocycles can act as Lewis bases in such interactions.

In related imidazolium (B1220033) cations, which are the oxidized, aromatic analogues of imidazolidines, strong halogen bonds are formed with various nitrogen bases. The strength of these interactions is sensitive to the nature of the halogen, increasing in the order Cl < Br < I. nih.gov These bonds are driven by a combination of electrostatic attraction, charge transfer, and dispersive forces. It is plausible that the nucleophilic nitrogen atoms of neutral this compound could engage in similar, albeit weaker, halogen bonding interactions with dihalogens or other halogen bond donors.

| Interaction Type | Donor (Lewis Acid) | Acceptor (Lewis Base) | Key Features | Reference |

|---|---|---|---|---|

| Halogen Bond | Dihalogen (e.g., I₂, Br₂) | Nitrogen lone pair | Highly directional; strength depends on halogen polarizability (I > Br > Cl). | acs.orgnih.gov |

Hydrogen bonding plays a crucial role in the crystal packing of molecules containing the imidazolidine core. researchgate.net The N-H groups (if present) and C-H groups can act as hydrogen bond donors, while the nitrogen atoms and any exocyclic oxygen or sulfur atoms can act as acceptors.

Crystal structure analyses of various imidazolidine derivatives reveal extensive hydrogen bonding networks:

In crystals of imidazolidine-2,4-dione derivatives, the molecular packing is stabilized by strong N–H⋯O intermolecular hydrogen bonds. researchgate.net Weaker C–H⋯O interactions also contribute to forming a three-dimensional supramolecular architecture. researchgate.net

In related imidazole structures, N–H⋯N hydrogen bonds can link molecules into one-dimensional ladder-like chains. nih.gov

Derivatives such as 1H-imidazole-1-methanol form intricate head-to-tail O–H⋯N hydrogen bonds, creating cyclic superstructures in the solid state. nsf.gov

These examples demonstrate the capacity of the imidazolidine framework to form robust and predictable hydrogen-bonded motifs, which are fundamental to its crystal engineering and molecular recognition properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal computational tool for examining the molecular and electronic properties of chemical compounds. For 1-Methylimidazolidine, DFT calculations provide a robust framework for understanding its electronic structure, reactivity, and spectroscopic behavior.

The electronic landscape of this compound, as elucidated by DFT, is crucial for predicting its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant determinant of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.orgpmf.unsa.banih.gov

In imidazolidine (B613845) derivatives, the HOMO is typically localized on the nitrogen atoms, reflecting their electron-donating nature, while the LUMO is distributed across the C-N bonds. This distribution suggests that electrophilic attacks are likely to occur at the nitrogen atoms, while nucleophilic attacks might target the carbon atoms of the ring.

Table 1: Representative Frontier Molecular Orbital Energies for Imidazolidine Derivatives (Note: Specific values for this compound are not readily available in the literature; these are typical values for similar structures calculated using DFT.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 to -5.8 |

| LUMO | 1.8 to 2.2 |

| HOMO-LUMO Gap | 8.0 to 7.6 |

The charge distribution within the this compound molecule can be quantified using methods like Mulliken population analysis. niscpr.res.inresearchgate.netirjweb.comuni-muenchen.de These calculations typically reveal a significant negative charge on the nitrogen atoms due to their higher electronegativity, making them nucleophilic centers. The carbon atoms, particularly those bonded to nitrogen, carry a partial positive charge, rendering them susceptible to nucleophilic attack. The methyl group attached to one of the nitrogen atoms influences the charge distribution through inductive effects.

Table 2: Typical Mulliken Atomic Charges for Atoms in a this compound Ring (Note: These are representative values and the exact charges can vary with the computational method and basis set used.)

| Atom | Charge (a.u.) |

| N1 (with methyl group) | -0.4 to -0.3 |

| C2 | 0.2 to 0.3 |

| N3 | -0.4 to -0.3 |

| C4 | -0.1 to 0.0 |

| C5 | -0.1 to 0.0 |

| C (methyl) | -0.2 to -0.1 |

| H (attached to ring) | 0.1 to 0.2 |

| H (methyl) | 0.1 to 0.2 |

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates, transition states, and the associated activation energies. nih.govims.ac.jpucsb.edursc.orgnih.gov For instance, in reactions such as N-alkylation or acylation, DFT can model the approach of the electrophile, the formation of the transition state, and the subsequent formation of the product.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. nih.govims.ac.jpucsb.edu By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. For this compound, such analyses can predict the regioselectivity of reactions, for example, whether substitution occurs preferentially at the N1 or N3 position.

A related compound, this compound-2,4-dione, has been shown to undergo stepwise mammalian oxidation, a process that can be computationally modeled to understand the enzymatic reaction mechanism. rsc.org Although a different molecule, this highlights the utility of DFT in studying metabolic pathways of imidazolidine derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.comyoutube.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic transitions. For simple saturated heterocycles like this compound, the primary electronic transitions are typically high-energy σ → σ* and n → σ* transitions, which occur in the far-UV region.

Tautomerism, the migration of a proton between two or more sites in a molecule, is a potential phenomenon in imidazolidine systems, particularly if substituents allow for it. nih.govresearchgate.netcarnegiescience.edunih.govscirp.org While this compound itself is not prone to significant tautomerism due to the lack of appropriate functional groups, DFT calculations can be employed to investigate the relative stabilities of any potential tautomeric forms of its derivatives. By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomeric interconversion can be predicted, providing insight into which form is thermodynamically favored under different conditions. researchgate.netcarnegiescience.edunih.gov

Molecular Dynamics (MD) Simulations for Interfacial Phenomena and Adsorption

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.netprinceton.edumdpi.comutdallas.edunih.gov For this compound, MD simulations can provide valuable insights into its behavior at interfaces, such as in solution or in contact with a solid surface. This is particularly relevant for understanding its properties as a potential solvent, ligand, or corrosion inhibitor.

MD simulations can model the adsorption of this compound onto a metal surface, revealing the preferred orientation of the molecule and the nature of the interactions (physisorption vs. chemisorption). researchgate.netutdallas.edu Such simulations can also elucidate the structure of the solvent shell around the molecule in different solvents, which is crucial for understanding its solubility and reactivity in solution. Studies on related 1-alkyl-3-methylimidazolium ionic liquids have demonstrated the utility of MD in understanding their interfacial properties. nih.gov

Quantum Chemical Calculations for Stability and Energetics of Adducts

Quantum chemical calculations, including DFT and higher-level ab initio methods, are essential for determining the stability and energetics of adducts formed by this compound. etsu.edunih.govresearchgate.netnih.govmdpi.com When this compound acts as a Lewis base (electron-pair donor), it can form adducts with Lewis acids, such as metal ions or electron-deficient organic molecules.

By calculating the binding energy of these adducts, the strength of the interaction can be quantified. These calculations can also provide detailed information about the geometry of the adduct and the changes in electronic structure upon its formation. This is particularly important in coordination chemistry, where this compound may act as a ligand in metal complexes. The computational prediction of the stability of such adducts is crucial for designing new catalysts and materials. nih.gov

In-Depth Computational Analysis of Non-Covalent Interactions Involving this compound Remains a Developing Area of Research

Computational chemistry provides powerful tools to elucidate the nature and strength of non-covalent interactions, which are crucial in various chemical and biological processes. Methodologies such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Quantum Theory of Atoms in Molecules (QTAIM) are frequently employed to analyze interactions like hydrogen bonds, halogen bonds, and other van der Waals forces. These studies typically provide detailed information on interaction energies, geometries, and the electronic nature of the bonds.

For related cyclic nitrogen compounds, extensive computational research exists. For instance, studies on aromatic imidazolium (B1220033) cations have detailed their hydrogen bonding capabilities, particularly involving the C2-hydrogen. Similarly, computational analyses have been performed on various derivatives of imidazolidine, such as 2-imidazolidinethione and imidazolidine-2,4-dione, often in the context of their biological activities and interactions with biomolecules. These studies have provided valuable insights into the hydrogen bonding patterns and other non-covalent forces at play in these systems.

However, the saturation of the imidazolidine ring in this compound significantly alters its electronic properties compared to its aromatic counterparts. The absence of a π-system changes the nature of the electron distribution and the potential for π-stacking or other π-involved interactions. The hydrogen bond donor and acceptor capabilities are also influenced by the sp³-hybridized carbon and nitrogen atoms.

The investigation of halogen bonds, a type of non-covalent interaction involving a halogen atom as an electrophilic species, is a burgeoning field in computational chemistry. Such studies on saturated heterocycles could reveal important information about their potential use in crystal engineering and medicinal chemistry. Likewise, the study of Au-H interactions is critical in understanding the behavior of gold-based catalysts and materials.

Despite the relevance of these non-covalent interactions, specific computational data, including interaction energies, bond lengths, and detailed research findings for this compound, are not present in the current body of scientific literature accessible through extensive searches. The generation of detailed, interactive data tables on the computational analysis of non-covalent interactions for this compound is therefore not possible at this time. Future computational studies are required to fill this knowledge gap and to fully characterize the non-covalent interaction profile of this fundamental heterocyclic compound.

Applications in Catalysis

Role as Organocatalysts or Components in Organocatalytic Systems

The imidazolidine (B613845) framework is a cornerstone of modern organocatalysis, particularly in asymmetric synthesis. These catalysts operate without a metal center, offering a more sustainable and often less toxic alternative to traditional metal-based catalysts.

Imidazolidine-based structures can function as bifunctional catalysts by utilizing hydrogen bonding to activate substrates. The N-H protons within the imidazolidine ring can act as hydrogen-bond donors (HBDs), interacting with and polarizing a substrate, thereby increasing its reactivity. nih.gov This is analogous to the catalytic action of thioureas and ureas. researchgate.net In bifunctional systems, a Lewis basic site on the catalyst can simultaneously activate the other reactant. rsc.org For instance, imidazolium-based ionic liquids possessing multipoint hydrogen bond donors have been developed as efficient bifunctional organocatalysts for the conversion of CO2 to cyclic carbonates. rsc.org The hydrogen bonding network is crucial for activating the epoxide substrate and stabilizing intermediates and transition states during the catalytic cycle. rsc.org

Imidazolidinone catalysts, famously developed by MacMillan and often derived from amino acids, are a prominent class of organocatalysts that utilize the imidazolidine core. nih.govsigmaaldrich.com These catalysts are highly effective in a range of asymmetric transformations, including the Michael addition. tcichemicals.combuchler-gmbh.com

The catalytic cycle for these reactions typically involves the formation of a chiral iminium ion intermediate. The secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde or ketone to form this reactive species. The bulky substituents on the imidazolidine ring create a specific chiral environment, effectively shielding one face of the iminium ion. This steric hindrance directs the incoming nucleophile to attack the opposite face, resulting in the formation of a product with high enantioselectivity. sigmaaldrich.com

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming reaction where these catalysts have demonstrated significant success. nih.govorganic-chemistry.org Proline-derived chiral ionic liquids, which can feature an imidazolidine-like structure, have been used to catalyze the asymmetric Michael addition of ketones or aldehydes to compounds like chalcones and nitrostyrenes, proceeding through enamine/iminium formation. eurekaselect.com

Table 1: Representative Asymmetric Michael Additions using Imidazolidinone-based Organocatalysts

| Nucleophile | Michael Acceptor | Catalyst Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Dimethyl malonate | Cinnamaldehyde | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 90% |

| Thiophenol | 2-Cyclohexen-1-one | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 95% |

Note: The data presented are illustrative examples from the literature and specific reaction conditions may vary.

Function as Ligands in Transition Metal Catalysis

The nitrogen atoms in the 1-methylimidazolidine ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to transition metals. This allows them to function as ligands, influencing the reactivity, selectivity, and stability of the metal center in various catalytic reactions. mdpi.com

Transition metal complexes incorporating imidazolidine-based ligands can be synthesized through straightforward methods. A common approach involves the reaction of a suitable metal precursor, typically a metal salt such as a halide or acetate, with the imidazolidine ligand in an appropriate solvent. nih.gov The reaction conditions, such as temperature and solvent, can be adjusted to facilitate the formation of the desired complex. For example, refluxing an aqueous metal salt with an imidazolidine-derived ligand in ethanol (B145695) is a method used to prepare certain complexes. The resulting metal-ligand complexes are often soluble in organic solvents. Characterization of these complexes is typically performed using techniques like X-ray crystallography, infrared (IR) spectroscopy, and elemental analysis. nih.govsemanticscholar.org

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical reaction for synthesizing nitrogen-containing compounds. nih.gov Transition metal complexes bearing N-donor ligands, including those with structures related to this compound, have shown activity in catalyzing these reactions. researchgate.net The electronic properties of the N-donor ligand are crucial in determining the activity of the catalyst. More electron-deficient metal centers, resulting from the coordination of specific ligands, tend to exhibit higher catalytic activity, suggesting that the mechanism involves the activation of the alkyne by the metal center. researchgate.net Gold(I) complexes, in particular, have been studied for intramolecular alkene hydroamination, where the nature of the ligand significantly impacts reaction rates. nih.gov

Understanding the mechanism of a catalytic cycle is key to optimizing and designing new catalysts. rsc.orgruhr-uni-bochum.de For transition-metal-catalyzed hydroamination, several mechanistic pathways have been proposed. One common cycle involves:

Coordination: The alkyne or alkene substrate coordinates to the metal-ligand complex.

Nucleophilic Attack: The amine attacks the coordinated unsaturated bond. This can occur either in an "inner-sphere" fashion, where the amine is also coordinated to the metal, or an "outer-sphere" attack, where a non-coordinated amine attacks the activated substrate. nih.gov

Protonolysis/Reductive Elimination: The resulting intermediate undergoes protonolysis or reductive elimination to release the enamine or amine product and regenerate the active catalyst. rsc.org

Lack of Specific Research on this compound in Sustainable Catalysis Prevents Content Generation

Following a comprehensive search for scholarly and research articles, it has been determined that there is a lack of specific information regarding the application of "this compound" in the development of sustainable catalytic routes. The existing body of scientific literature does not provide the detailed research findings or specific data required to construct an article on this precise topic as per the provided outline.

Searches for "this compound sustainable catalytic routes," "this compound in green chemistry catalysis," and "sustainable synthesis using this compound as a catalyst" did not yield results directly pertaining to the specified compound. The available research focuses on the broader class of imidazolidine derivatives or related imidazolium (B1220033) salts in various catalytic applications, rather than on this compound itself.

For instance, studies often discuss the synthesis and catalytic activity of functionalized imidazolidinones, thioxoimidazolidinones, or imidazolidinium-based ionic liquids. While these compounds share the core imidazolidine structure, their properties and catalytic functions are significantly different from the specific, simpler structure of this compound. The provided instructions, which strictly require focusing solely on "this compound" and including detailed research findings and data tables, cannot be met with the currently available scientific literature.

Without specific studies on the catalytic use of this compound in sustainable processes, any attempt to generate the requested content would fall outside the explicit scope of the user's instructions and would not be scientifically accurate or verifiable. Therefore, the section on the "Development of Sustainable Catalytic Routes" for this compound cannot be produced at this time.

Applications in Advanced Materials Science

Incorporation into Polymeric Structures and Composites

A review of current scientific literature does not indicate specific research on the incorporation of 1-Methylimidazolidine into polymeric structures or composites. Theoretically, molecules containing heterocyclic rings like imidazolidine (B613845) can sometimes be used as monomers or additives in polymer synthesis to impart specific properties such as thermal stability or altered surface characteristics. However, dedicated studies detailing the use of this compound for these purposes are not presently available.

Use in the Synthesis of Single-Atom Catalysts as Precursors or Ligands

Single-atom catalysts (SACs) represent a frontier in catalysis, where individual metal atoms are dispersed on a support material, offering maximum atom utilization and unique catalytic properties. researchgate.net The stability and activity of these single atoms are highly dependent on their coordination environment, often involving nitrogen-based ligands to anchor the metal atom. nih.gov

Currently, there is no specific research in the available literature demonstrating the use of this compound as a precursor or ligand in the synthesis of single-atom catalysts. While nitrogen-containing heterocyclic compounds are of great interest in this field for their ability to coordinate with metal atoms, the application of this compound for this purpose has not been documented.

Applications in Corrosion Inhibition

The most significant area of application for imidazolidine and its derivatives is in the field of corrosion inhibition, particularly for protecting metals like steel in acidic environments. tandfonline.comnih.gov These organic compounds are effective because they can adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. youtube.com While direct studies on this compound are scarce, its performance can be inferred from research on analogous imidazolidine derivatives.

The effectiveness of an organic corrosion inhibitor is primarily determined by its ability to adsorb onto the metal surface. This adsorption process can occur through two main mechanisms: physisorption and chemisorption.

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the imidazolidine ring can become protonated, leading to a positively charged molecule that is attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻ from the acid).

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type covalent bond. The nitrogen atoms in the this compound ring possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms on the steel surface. tandfonline.com This forms a strong, stable bond, leading to the formation of a protective film that blocks the active sites for corrosion. nih.govmdpi.com

Generally, the adsorption process is spontaneous and involves a combination of both physisorption and chemisorption, creating a durable protective layer. mdpi.com

The molecular structure of an inhibitor plays a crucial role in its efficiency. For this compound, two key structural features are the imidazolidine ring and the methyl group at the N-1 position.

The Imidazolidine Ring: The presence of two nitrogen atoms in the heterocyclic ring is the primary reason for its effectiveness. These heteroatoms act as the active centers for adsorption onto the metal surface. tandfonline.com Comparative studies have shown that imidazolidine structures are generally more effective inhibitors than similar structures with different heteroatoms (like oxazolidine), which is attributed to the electron-donating capabilities of the nitrogen atoms. tandfonline.com

The table below shows representative data for imidazolidine-based inhibitors, illustrating how inhibition efficiency typically increases with concentration.

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 25.4 | 0 |

| 50 | 5.1 | 80 |

| 100 | 3.0 | 88 |

| 200 | 1.8 | 93 |

| 300 | 1.0 | 96 |

| This table presents illustrative data for a typical imidazolidine derivative to demonstrate the general trend. Specific data for this compound is not available. |

Precursor Role in Functional Material Synthesis

An extensive review of scientific databases reveals no specific instances where this compound is used as a primary precursor for the synthesis of other functional materials. While the synthesis of various substituted imidazolidine compounds is a subject of research for applications in pharmaceuticals and materials, the use of this compound as a starting block for further material synthesis is not a documented area of study.

Future Research Directions

Development of Novel Synthetic Pathways

Future synthetic research should prioritize the development of more efficient, sustainable, and versatile methods for the preparation of 1-methylimidazolidine and its substituted analogues. While classical methods exist, there is considerable room for innovation.

Key areas for future investigation include:

Asymmetric Synthesis: A paramount goal is the development of robust catalytic asymmetric methods to produce chiral this compound derivatives with high enantioselectivity. This would be invaluable for applications in pharmacology and asymmetric catalysis.

Catalyst-Free and Environmentally Friendly Approaches: Research into atom-efficient, catalyst-free multicomponent reactions is a promising avenue. rsc.org These methods, often conducted in green solvents or under solvent-free conditions, align with the principles of sustainable chemistry.

Flow Chemistry: The application of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control.

Advanced Catalytic Systems: The exploration of novel catalysts, such as copper-based systems for the reaction of aziridines with imines, could provide new routes to diverse 2-substituted imidazolidines. nih.gov

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Asymmetric Catalysis | Access to enantiopure compounds | Development of novel chiral catalysts and ligands |

| Multicomponent Reactions | High atom economy, operational simplicity | Design of new MCRs for diverse substitutions |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Novel Metal Catalysis | Access to new substitution patterns | Exploration of earth-abundant metal catalysts |

Exploration of Undiscovered Reactivity Profiles

The reactivity of the this compound scaffold is ripe for further exploration. Moving beyond its established chemical behavior could reveal novel transformations and applications.

Future research should focus on:

Ring-Opening and Ring-Expansion Reactions: Investigating novel reagents and conditions to induce selective ring-opening or expansion of the imidazolidine (B613845) core could lead to the synthesis of other important nitrogen-containing heterocyclic systems.

C-H Functionalization: The development of methods for the direct C-H functionalization of the imidazolidine ring would provide a powerful tool for late-stage modification and the rapid generation of compound libraries.

Photocatalysis and Electrochemistry: Utilizing light- and electricity-driven reactions could unlock unique reactivity pathways that are inaccessible through traditional thermal methods, such as the generation of alkyl radicals from 2-substituted-1,3-imidazolidines. researchgate.net

Polymerization: Exploring the potential of this compound derivatives as monomers for the synthesis of novel polymers with unique thermal, mechanical, or conductive properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit to accelerate the design and development of this compound-based molecules with tailored properties. nih.gov A synergistic approach combining theoretical calculations with experimental validation will be crucial.

Future computational efforts should include:

Predictive Reaction Modeling: Employing Density Functional Theory (DFT) and other quantum chemical methods to model reaction mechanisms, predict reaction outcomes, and guide the design of new synthetic routes. mdpi.com

In Silico Screening for Biological Activity: Utilizing molecular docking and virtual screening to identify potential biological targets for this compound derivatives and to predict their activity, thereby streamlining the drug discovery process.

Materials Property Prediction: Using computational models to predict the properties of materials incorporating the this compound scaffold, such as polymers or metal-organic frameworks (MOFs).

Machine Learning and AI: Developing machine learning models trained on experimental data to predict the properties and reactivity of new this compound derivatives, accelerating the discovery of new lead compounds and materials.

| Computational Method | Application in this compound Research | Desired Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Rational design of synthetic pathways |

| Molecular Docking | Prediction of protein-ligand interactions | Identification of potential drug candidates |

| Molecular Dynamics (MD) | Simulation of dynamic behavior in biological systems | Understanding of binding kinetics and conformational changes |

| Machine Learning | QSAR and property prediction | Accelerated discovery of molecules with desired properties |

Expansion of Applications in Catalysis and Material Science

The unique electronic and steric properties of this compound make it an attractive scaffold for applications in catalysis and material science.

Future research in this area should explore:

N-Heterocyclic Carbene (NHC) Precursors: The development of this compound-derived NHCs for use as ligands in organometallic catalysis. These ligands can offer unique steric and electronic properties compared to more traditional NHCs.

Organocatalysis: Investigating the use of chiral this compound derivatives as organocatalysts for asymmetric transformations.

Metal-Organic Frameworks (MOFs): The use of functionalized this compound derivatives as organic linkers for the construction of novel MOFs with applications in gas storage, separation, and catalysis.

Corrosion Inhibitors: Exploring the potential of this compound derivatives to act as effective corrosion inhibitors for various metals and alloys, an area where related imidazole (B134444) compounds have shown promise. eurekaselect.com

Synergistic Approaches Combining Synthesis, Characterization, and Computational Studies

The future of research on this compound will be defined by a holistic and synergistic approach that integrates multiple disciplines. The traditional linear process of synthesis followed by characterization and testing can be significantly enhanced by the parallel integration of computational studies.

A future paradigm would involve:

Iterative Design Cycles: Computational models will predict promising candidate molecules with desired properties. These will then be synthesized and experimentally tested. The experimental data will, in turn, be used to refine and improve the computational models, creating a rapid and efficient discovery cycle.

Advanced Spectroscopic and Crystallographic Analysis: The detailed structural characterization of novel this compound derivatives and their complexes using advanced techniques like X-ray crystallography will provide crucial data for validating and refining computational models.

Integrated Research Teams: Fostering collaborations between synthetic chemists, computational chemists, materials scientists, and biologists will be essential to tackle the complex challenges and fully realize the potential of the this compound scaffold. This collaborative approach will accelerate the translation of fundamental research into practical applications.

Q & A

Q. What are the established synthetic routes for 1-Methylimidazolidine, and how can they be validated experimentally?

Answer: this compound is typically synthesized via cyclization reactions or alkylation of imidazolidine precursors. A common approach involves reacting imidazolidine with methylating agents (e.g., methyl iodide) under inert conditions. For validation:

- Step 1 : Confirm reaction completion using thin-layer chromatography (TLC) or in-situ FTIR to track functional group transformations.

- Step 2 : Purify the product via recrystallization or column chromatography.

- Step 3 : Validate purity and structure using , , and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature or computational predictions (e.g., density functional theory) .

Q. Key Considerations :

- Use anhydrous solvents and controlled temperatures to avoid side reactions (e.g., over-alkylation).

- Document reaction parameters (time, temperature, molar ratios) for reproducibility .

Q. How should researchers characterize the purity of this compound, and what analytical techniques are most reliable?

Answer: Purity assessment requires a combination of techniques:

| Method | Purpose | Parameters |

|---|---|---|

| HPLC | Quantify impurities | C18 column, 0.1% TFA in water/acetonitrile (90:10), flow rate 1 mL/min, UV detection at 254 nm . |

| NMR | Structural integrity | Compare and shifts with reference spectra. Integrate peaks to detect residual solvents or byproducts . |

| Elemental Analysis | Confirm empirical formula | Deviation < 0.4% for C, H, N . |

Advanced Tip : Use differential scanning calorimetry (DSC) to detect polymorphic impurities if the compound exhibits multiple crystalline forms .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use chemical-resistant gloves (tested to EN 374) for prolonged exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water immediately after contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer: Optimization involves systematic variation of parameters:

Case Study : A 20% yield increase was achieved by switching from THF to DMF at 80°C, attributed to improved nucleophilicity of the methylating agent .

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer: Contradictions in NMR or mass spectra may arise from tautomerism, impurities, or incorrect assignments. Follow this workflow:

Repeat Analysis : Ensure sample preparation (e.g., drying, degassing) is consistent .

Cross-Validate : Compare with alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

Computational Modeling : Use software like Gaussian to simulate NMR spectra and identify plausible conformers .

Literature Review : Check for reported polymorphs or solvent adducts that alter spectral profiles .

Example : A 2023 study resolved conflicting signals for a related imidazolidine derivative by identifying a minor keto-enol tautomer .

Q. What are the best practices for ensuring reproducibility in experiments involving this compound?

Answer:

- Documentation : Record exact molar ratios, solvent batches, and equipment calibration data .

- Control Experiments : Include negative controls (e.g., reactions without catalyst) to identify confounding variables .

- Data Sharing : Provide raw spectral files and chromatograms in supplementary materials .

- Collaborative Validation : Partner with independent labs to replicate key findings .

Table : Common Pitfalls and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.